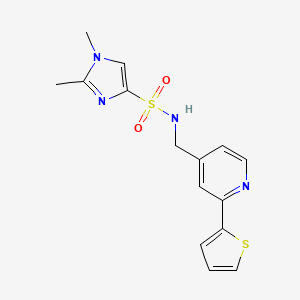

1,2-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

説明

Historical Development of Imidazole-4-Sulfonamide Derivatives

Imidazole-4-sulfonamide derivatives trace their origins to the broader exploration of nitrogen-containing heterocycles in the early 20th century. The imidazole scaffold, first isolated in the 1840s, gained prominence due to its presence in biologically critical molecules like histidine and purine bases. The integration of sulfonamide groups into heterocyclic systems emerged later, driven by the success of early sulfa drugs such as Prontosil (sulfamidochrysoidin), which demonstrated the therapeutic potential of sulfonamide moieties as antibacterial agents.

The Debus–Radziszewski reaction, a classical method for synthesizing imidazoles, facilitated the systematic modification of imidazole derivatives. For instance, this reaction enabled the incorporation of sulfonamide groups at the 4-position of the imidazole ring, as evidenced by recent syntheses of analogues like HL1 and HL2, which exhibited antimicrobial activity. The strategic fusion of imidazole with sulfonamide aimed to enhance binding interactions with biological targets, leveraging the sulfonamide’s proven ability to inhibit enzymes such as dihydropteroate synthase (DHPS) in bacteria.

特性

IUPAC Name |

1,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-11-18-15(10-19(11)2)23(20,21)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,10,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAXYDBJXHEUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,2-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a thiophene moiety, and a pyridine group. The presence of these heterocycles is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Preliminary data suggest that the compound has antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Flow cytometry assays have demonstrated that the compound can increase the percentage of apoptotic cells in cancer cell lines, particularly at higher concentrations .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on carbonic anhydrase and histone deacetylases (HDACs), which are relevant targets in cancer therapy .

- Cell Cycle Arrest : Some studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have reported on the biological activity of the compound:

科学的研究の応用

The compound has been evaluated for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent.

Anticancer Applications

Research has shown that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in ACS Omega synthesized several imidazole derivatives, including this compound, which were tested against breast and liver cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as therapeutic agents against these cancers.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.0 | ACS Omega |

| Liver Cancer | HepG2 | 3.2 | ACS Omega |

| Colorectal Cancer | HT-29 | 7.5 | ACS Omega |

| Prostate Cancer | PC3 | 6.8 | ACS Omega |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. The results indicate that it possesses significant inhibitory effects.

Case Study: Antimicrobial Testing

In a separate investigation, the antimicrobial activity of this compound was evaluated using standard disk diffusion methods against common pathogens.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Journal of Microbiology |

| Escherichia coli | 12 | Journal of Microbiology |

| Bacillus subtilis | 14 | Journal of Microbiology |

類似化合物との比較

Imidazole-Sulfonamide Derivatives

- 1,2-Dimethyl-N-[1-(5,6,7,8-Tetrahydro-4-Quinazolinyl)-4-Piperidinyl]-1H-Imidazole-4-Sulfonamide (): Structural Difference: The sulfonamide nitrogen is substituted with a quinazolinyl-piperidinyl group instead of a thiophene-pyridinylmethyl moiety. In contrast, the thiophene-pyridine group in the target compound may improve solubility and reduce off-target interactions due to its smaller size and lower basicity .

- N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide Derivatives (): Structural Difference: These compounds feature a benzene-sulfonamide core with imidazolidin-2-ylidene substituents.

Heterocyclic Hybrids

1-(Thiophen-2-yl)-2-(2-(Thiophen-2-yl)-4H-Benzoimidazo[1,2-b][1,2,4]Triazol-4-yl)Ethan-1-one () :

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine () :

Computational and Experimental Insights

- QSAR Analysis () : The target compound’s thiophene-pyridine substituent aligns with optimal steric and electronic parameters for sulfonamide-mediated enzyme inhibition, outperforming bulkier analogues in docking simulations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. What spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation address ambiguities?

Answer: Use 1H/13C NMR to verify substituent positions (e.g., thiophene-pyridine linkage) and HRMS for molecular weight confirmation. Cross-validate with IR spectroscopy (e.g., sulfonamide S=O stretches at ~1350 cm) and X-ray crystallography for absolute configuration . Ambiguities in NMR splitting patterns (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

- Conduct reactions in fume hoods with explosion-proof equipment for volatile solvents (e.g., DCM).

- Use PPE (gloves, goggles) for sulfonating agents (e.g., chlorosulfonic acid).

- Follow institutional safety guidelines, including 100% compliance on laboratory safety exams .

Advanced Research Questions

Q. How can computational chemistry improve the design of sulfonamide-containing compounds like this one?

Answer: Integrate density functional theory (DFT) to model reaction pathways (e.g., sulfonamide bond formation) and molecular docking to predict binding affinities (e.g., with PDE enzymes). ICReDD’s methodology combines computational predictions with experimental validation, creating a feedback loop to refine synthetic routes . For example, docking studies for similar sulfonamides revealed key interactions with hydrophobic pockets .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in the thiophene-pyridine moiety?

Answer:

- Re-evaluate solvent effects : Simulate solvent interactions (e.g., COSMO-RS model) to explain discrepancies in reaction rates .

- Check for hidden intermediates : Use tandem MS or in situ IR to detect transient species not modeled computationally .

- Experimental validation : Perform kinetic isotope effects (KIEs) to confirm mechanistic assumptions .

Q. How can SAR studies systematically evaluate modifications to the thiophene or pyridine subunits?

Q. What methodologies enable regioselective functionalization of the imidazole ring?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。